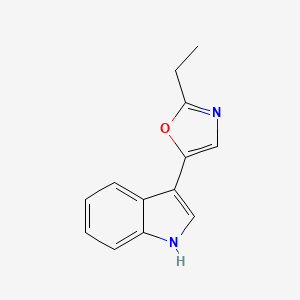

1H-Indole, 3-(2-ethyl-5-oxazolyl)-

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethyl-5-(1H-indol-3-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-13-15-8-12(16-13)10-7-14-11-6-4-3-5-9(10)11/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRZPVDPCWVPBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(O1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40932836 | |

| Record name | 3-(2-Ethyl-1,3-oxazol-5-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73053-81-3, 146426-35-9 | |

| Record name | 2-Ethyl-5-(3-indolyl)oxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073053813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | antibiotic APHE 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146426359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Ethyl-1,3-oxazol-5-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indole, 3 2 Ethyl 5 Oxazolyl and Analogues

Ring-Closing Reactions for Oxazole (B20620) Formation

Several classic and modern methods exist for the construction of the oxazole ring through intramolecular cyclization.

The Robinson-Gabriel synthesis is a well-established method that involves the cyclodehydration of 2-acylamino ketones to form oxazoles. wikipedia.orgsynarchive.com This reaction is typically promoted by dehydrating agents such as sulfuric acid. wikipedia.orgpharmaguideline.com The required 2-acylamino ketone precursors can be synthesized via the Dakin-West reaction. wikipedia.org

The van Leusen oxazole synthesis provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.orgnih.gov This reaction proceeds under basic conditions and involves a [3+2] cycloaddition mechanism. mdpi.comnih.gov An important feature of this method is its applicability to a wide range of aldehydes, including those bearing indole (B1671886) moieties, making it suitable for the synthesis of indolyl-oxazoles. mdpi.comnih.gov

Other ring-closing strategies include the reaction of α-haloketones with primary amides and the reaction of α-hydroxy amino ketones with aldehydes. pharmaguideline.com

| Reaction | Starting Materials | Key Reagents/Conditions |

|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino ketones. wikipedia.org | Dehydrating agents (e.g., H₂SO₄). pharmaguideline.com |

| van Leusen Oxazole Synthesis | Aldehydes and TosMIC. mdpi.comorganic-chemistry.org | Base (e.g., K₂CO₃). nih.gov |

| From α-Haloketones | α-Haloketones and primary amides. pharmaguideline.com | - |

Functionalization of Pre-formed Oxazole Rings

An alternative to constructing the oxazole ring from acyclic precursors is to start with a pre-formed oxazole and introduce the desired substituents. The reactivity of the oxazole ring allows for various functionalization reactions. Electrophilic substitution on the oxazole ring can be challenging unless an electron-releasing substituent is present. pharmaguideline.com However, metallation at the C2 position, followed by reaction with an electrophile, is a common strategy. pharmaguideline.com Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have also been successfully employed to introduce substituents onto the oxazole core. chemrxiv.org

Convergent Synthesis of the 1h Indole, 3 2 Ethyl 5 Oxazolyl Scaffold

Specific Reaction Sequences for the Target Compound

While a direct, single-paper synthesis for 1H-Indole, 3-(2-ethyl-5-oxazolyl)- is not prominently documented, its synthesis can be achieved by adapting established methods for analogous 5-(3'-indolyl)oxazoles. A plausible and effective route involves the cyclization of an N-acyl-α-amino ketone, a method known as the Robinson-Gabriel synthesis. wikipedia.org

A key synthetic strategy starts from tryptophan, which provides the core indole structure. The general sequence is as follows:

Amide Formation: Tryptophan is reacted with an activated form of propionic acid (such as propanoyl chloride or propionic anhydride) to form the corresponding N-propanoyl-tryptophan.

Oxidative Cyclization: The resulting amide undergoes an oxidative cyclization to form the oxazole ring. A common method for this transformation is the reaction with reagents like dichlorodicyanoquinone (DDQ) or by using a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov This approach has been successfully used to prepare a variety of 2-substituted-5-(3'-indolyl)oxazoles. nih.gov

Another powerful method is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). nih.gov For the target compound, this would involve:

Preparation of Indole-3-carboxaldehyde: The synthesis starts with indole-3-carboxaldehyde, which can be prepared via several named reactions, including the Vilsmeier-Haack reaction (using POCl₃/DMF) or the Reimer-Tiemann reaction. orgsyn.orgekb.eg

Van Leusen Reaction: The indole-3-carboxaldehyde is then reacted with a modified TosMIC reagent that would introduce the ethyl group at the C-2 position of the resulting oxazole. However, the standard Van Leusen reaction typically places the substituent from the aldehyde at the C-5 position of the oxazole. nih.gov A more direct route using this chemistry would involve reacting indole-3-carboxaldehyde with TosMIC to yield 5-(1H-indol-3-yl)oxazole, which would then require subsequent functionalization at the C-2 position. nih.gov

One-Pot Synthetic Approaches for Related Indole-Oxazole Systems

One-pot syntheses offer significant advantages in terms of efficiency, reduced reaction times, and simplified purification processes. researchgate.net Several one-pot methods have been developed for constructing the indole-oxazole framework.

A notable approach is the one-pot Friedel–Crafts/Robinson–Gabriel synthesis. This divergent method provides efficient access to the indole-oxazole template and has been applied to the synthesis of related natural products. acs.org Another highly effective one-pot method is the Van Leusen oxazole synthesis, where aldehydes react with p-toluenesulfonylmethyl isocyanide (TosMIC) under mild conditions to form 5-substituted oxazoles. nih.gov This reaction has been adapted for 3-formylindoles, yielding 5-(3-indolyl)oxazoles directly. nih.gov The use of microwave assistance in these one-pot procedures has been shown to further improve yields and dramatically reduce reaction times. researchgate.net

| Method | Key Reagents | Key Features | Reference |

|---|---|---|---|

| Friedel–Crafts/Robinson–Gabriel Synthesis | Indole, Acylamino-ketone precursor | Highly divergent, provides access to a wide range of analogues. | acs.org |

| Van Leusen Oxazole Synthesis | Indole-3-carboxaldehyde, TosMIC | Mild conditions, straightforward, can be performed with a resin base. | nih.gov |

| Microwave-Assisted Synthesis | Phenylhydrazines, Pyruvic acid | Improved yields, reduced reaction times, often solvent-free. | researchgate.net |

Derivatization and Analog Synthesis Strategies

The synthesis of derivatives and analogs of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- allows for the fine-tuning of its properties. Modifications can be made at the indole nitrogen, on the indole ring itself, on the oxazole ring, and through the introduction of halogens.

Substitution at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring (N-1) is a common site for derivatization. Alkylation, arylation, and acylation reactions can be readily performed at this position. A standard procedure involves deprotonation of the indole N-H with a base like sodium hydride (NaH) followed by reaction with an alkylating or acylating agent. nih.gov

For example, various groups such as methyl, benzyl, and tosyl have been successfully introduced at the N-1 position of related indole systems. nih.gov Another common strategy is the introduction of a protecting group, such as a tert-butyldimethylsilyl (TBDMS) group, which can facilitate subsequent reactions at other positions before being removed. orgsyn.org This N-H functionalization is a key strategy for creating diverse libraries of indole compounds. derpharmachemica.com

Modifications on the Indole Ring (C-2, C-4, C-5, C-6, C-7)

The carbocyclic and pyrrolic portions of the indole ring offer multiple sites for substitution.

C-2 Position: While the C-3 position is generally more reactive towards electrophiles, substitution at C-2 can be achieved. For instance, bromination of 3-alkylindoles with N-bromosuccinimide (NBS) in anhydrous media can lead to the formation of 2-bromoindoles. clockss.org

Benzene (B151609) Ring (C-4 to C-7): Electrophilic substitution on the benzene part of the indole ring is common. Bromination of 3-substituted indoles with two moles of NBS can result in dibromination at the C-2 and C-6 positions. clockss.org The introduction of halogen substituents, such as chloro and bromo groups, at the C-5 position of the indole ring has also been well-documented. mdpi.com Furthermore, C-5/C-7 hydroxylated indoles have been noted for their specific properties. nih.gov In a more advanced modification, a molecular-editing reaction has been developed to insert a nitrogen atom into the indole's five-membered ring, converting indoles into quinazolines or quinoxalines, representing a significant skeletal alteration. acs.org

Variations on the Oxazole Ring (e.g., 2-ethyl, 5-position)

The structure of the oxazole ring can be readily modified by choosing different starting materials during its synthesis.

2-Position: In syntheses based on the Robinson-Gabriel method, the substituent at the C-2 position of the oxazole is determined by the acyl group of the starting 2-acylaminoketone. wikipedia.org Therefore, by using different carboxylic acids (e.g., acetic acid, benzoic acid) for the initial acylation of the amino ketone, a wide variety of substituents can be installed at the 2-position. Studies have shown the successful synthesis of numerous 2-substituted phenyl-5-(3'-indolyl)-oxazoles. nih.gov

5-Position: In the Van Leusen synthesis, the substituent at the C-5 position of the oxazole originates from the aldehyde starting material. nih.gov While the target compound has an indole at this position, this methodology allows for the synthesis of analogs where other aryl or alkyl groups are present at C-5 by simply changing the aldehyde used in the reaction.

Introduction of Halogenated Derivatives (e.g., Bromo Derivatives)

Halogenation is a key strategy for creating analogs with potentially altered biological activities. mdpi.com The indole ring is particularly susceptible to electrophilic halogenation.

The use of N-bromosuccinimide (NBS) is a common method for introducing bromine atoms onto the indole scaffold. Depending on the reaction conditions and the stoichiometry of NBS used, different brominated products can be obtained. clockss.org

Reaction of 3-alkylindoles with one equivalent of NBS can yield 2-bromo or 6-bromo derivatives. clockss.org

Using two equivalents of NBS can lead to di-substituted products, such as 2,6-dibromoindoles. clockss.org

Furthermore, direct halogenation of the indole nucleus at the C-5 position to produce 5-bromo- and 5-chloro-indolyl derivatives has been effectively demonstrated. mdpi.com The synthesis of 3-chloro-, 3-bromo-, and 3-iodo-2-(trifluoromethyl)-1H-indoles highlights the versatility of halogenation reactions on the indole core. nih.gov

| Modification Site | Strategy/Reaction | Typical Reagents | Resulting Substituents | Reference |

|---|---|---|---|---|

| Indole N-1 | Alkylation/Acylation | NaH, Alkyl/Acyl Halide | Methyl, Benzyl, Tosyl, Acetyl | nih.gov |

| Indole C-2 | Electrophilic Bromination | NBS (anhydrous) | Bromo | clockss.org |

| Indole C-5 | Electrophilic Halogenation | NCS, NBS | Chloro, Bromo | mdpi.com |

| Indole C-6 | Electrophilic Bromination | NBS | Bromo | clockss.org |

| Oxazole C-2 | Varying Robinson-Gabriel Precursor | Different Acylamino-ketones | Aryl, Alkyl groups | nih.gov |

| Indole Ring | Skeletal Editing | Iodonitrene Reagent | Ring expansion to Quinazoline/Quinoxaline | acs.org |

Application of X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For 1H-Indole, 3-(2-ethyl-5-oxazolyl)-, this method would provide unambiguous proof of its absolute configuration and preferred solid-state conformation. The crystal structure would reveal the bond lengths, bond angles, and torsional angles, defining the spatial relationship between the indole and oxazole rings. This information is critical for understanding intermolecular interactions in the crystalline lattice, such as hydrogen bonding and pi-stacking, which can influence the material's physical properties.

Hypothetical Crystallographic Data for 1H-Indole, 3-(2-ethyl-5-oxazolyl)-

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 10.1 |

| β (°) | 95.2 |

| Volume (ų) | 1045 |

| Z | 4 |

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for the complete structural assignment of 1H-Indole, 3-(2-ethyl-5-oxazolyl)-.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information about the chemical environment, number, and connectivity of protons in the molecule. The characteristic signals for the indole and oxazole ring protons, as well as the ethyl group, would be observed at specific chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms and their electronic environments. The chemical shifts of the carbons in the indole and oxazole rings, as well as the ethyl group, would be distinct.

Hypothetical NMR Data for 1H-Indole, 3-(2-ethyl-5-oxazolyl)- in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole NH | 8.10 (br s, 1H) | - |

| Indole H2 | 7.20 (s, 1H) | 123.5 |

| Indole H4 | 7.65 (d, 1H) | 121.0 |

| Indole H5 | 7.15 (t, 1H) | 120.5 |

| Indole H6 | 7.10 (t, 1H) | 122.0 |

| Indole H7 | 7.40 (d, 1H) | 111.5 |

| Indole C3 | - | 115.0 |

| Indole C3a | - | 128.0 |

| Indole C7a | - | 136.0 |

| Oxazole H4 | 7.30 (s, 1H) | 125.0 |

| Oxazole C2 | - | 161.0 |

| Oxazole C5 | - | 150.0 |

| Ethyl CH₂ | 2.80 (q, 2H) | 21.5 |

| Ethyl CH₃ | 1.35 (t, 3H) | 12.0 |

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact molecular weight of 1H-Indole, 3-(2-ethyl-5-oxazolyl)-, allowing for the calculation of its elemental composition. This is a crucial step in confirming the molecular formula of a newly synthesized compound.

Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used to confirm the connectivity of the indole, oxazole, and ethyl components.

Hypothetical Mass Spectrometry Data for 1H-Indole, 3-(2-ethyl-5-oxazolyl)-

| Ion | m/z (Mass-to-Charge Ratio) |

| [M+H]⁺ | 213.1022 |

| [M-C₂H₅]⁺ | 184.0655 |

| [Indole-CH=NH]⁺ | 130.0651 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

IR Spectroscopy: The IR spectrum of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- would show characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the aromatic rings and the ethyl group, and C=N and C=C stretching vibrations of the heterocyclic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings.

Hypothetical Vibrational Spectroscopy Data for 1H-Indole, 3-(2-ethyl-5-oxazolyl)-

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch (Indole) | 3400 | 3400 |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2970-2850 | 2970-2850 |

| C=N Stretch (Oxazole) | 1650 | 1650 |

| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 |

An exploration into the theoretical and computational analyses of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- and its chemical relatives reveals a deep reliance on modern computational techniques to predict and understand their molecular behavior and potential as therapeutic agents. These in silico methods provide crucial insights into the electronic, structural, and interactive properties of this class of compounds.

Mechanistic Investigations of Biological Activities of 1h Indole, 3 2 Ethyl 5 Oxazolyl Derivatives

Anti-Microbial Activity at the Molecular Level

Derivatives of the 1H-Indole, 3-(oxazolyl)- scaffold have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi. ijpsjournal.comresearchgate.net The mechanisms driving this activity are multifaceted, involving the inhibition of essential microbial processes and the disruption of cellular structures. nih.govnih.gov

Inhibition of Microbial Enzymes or Pathways

A primary mechanism of antimicrobial action for many heterocyclic compounds, including indole (B1671886) and azole derivatives, is the targeted inhibition of crucial microbial enzymes. ijpsjournal.com

Inhibition of Ergosterol (B1671047) Synthesis: For antifungal activity, a key target is the enzyme lanosterol (B1674476) 14α-demethylase, which is dependent on cytochrome P-450. ijpsjournal.comturkjps.org This enzyme is vital for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Azole-containing compounds, such as triazoles, exhibit a high affinity for fungal cytochrome P-450 enzymes, disrupting ergosterol production and compromising membrane integrity. ijpsjournal.comturkjps.orgnih.gov It is proposed that indole-triazole derivatives may share this mechanism of action. turkjps.org Docking studies have suggested that certain indole-triazole hybrids likely bind to the active site of lanosterol-14α-demethylase. mdpi.com

Inhibition of MurB Enzyme: In the context of antibacterial activity, molecular docking studies have identified the MurB enzyme as a probable target. researchgate.net MurB is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of this enzyme disrupts cell wall formation, leading to bacterial cell death. This has been suggested as a potential mechanism for the antibacterial effects of certain 1H-1,2,4-triazolyl derivatives. researchgate.net

Interference with Respiratory Metabolism: Some synthetic indole derivatives have been shown to inhibit the respiratory metabolism in multidrug-resistant Gram-positive bacteria. nih.govresearchgate.net One such derivative, SMJ-2, was found to interfere with the mevalonate (B85504) pathway, which is crucial for the synthesis of precursors to antioxidants like staphyloxanthin. nih.govresearchgate.net This inhibition leads to an increase in reactive oxygen species, ultimately causing pathogen destruction. nih.govresearchgate.net

Targeting DNA and Protein Synthesis: At a broader level, indole derivatives have a known affinity for proteins and nucleic acids. This interaction can lead to the hindrance of DNA replication and the prevention of protein synthesis, thereby disrupting fundamental cellular processes required for microbial growth and survival. researchgate.net

Membrane Disruption Mechanisms

Beyond enzyme inhibition, direct interaction with and disruption of the microbial cell membrane is another key antimicrobial strategy for indole-based compounds.

Membrane Potential Disruption: Certain synthetic indole derivatives can act as ionophores, disrupting the proton motive force (PMF) across the bacterial membrane. nih.govresearchgate.netresearchgate.net They can dissipate the electrochemical transmembrane gradient, which is essential for bacterial survival and energy-dependent processes. nih.govresearchgate.net This loss of membrane potential can trigger the death of even tolerant bacterial cells. nih.gov For instance, the compound indole itself has been shown to depolarize the E. coli membrane in a concentration-dependent manner. researchgate.net

Increased Membrane Permeability: The disruption of membrane integrity can also facilitate the entry of other antimicrobial agents. Indole compounds can increase the permeability of the outer membrane of Gram-negative bacteria, which typically acts as a barrier. nih.govnih.gov This suggests a potential for synergistic effects when used in combination with other antibiotics. nih.govnih.gov

Anti-Cancer Activity in Cellular Models

The 1H-indole, 3-(oxazolyl)- framework is a feature of many compounds designed as anticancer agents. nih.govresearchgate.net These derivatives exert their effects through various mechanisms at the cellular level, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and interfering with the cytoskeletal machinery. nih.gov

Apoptosis Induction Mechanisms

Inducing apoptosis is a hallmark of many effective cancer therapies. Indole-oxazole and related derivatives can trigger this process through several pathways.

Inhibition of Bcl-2 Family Proteins: The Bcl-2 protein family plays a critical role in regulating apoptosis, with some members promoting cell survival (anti-apoptotic) and others promoting cell death (pro-apoptotic). nih.gov Overexpression of anti-apoptotic proteins like Bcl-2 is a common mechanism by which cancer cells evade apoptosis. Certain indole-based derivatives have been specifically designed to inhibit Bcl-2. nih.gov By binding to Bcl-2, these compounds block its anti-apoptotic function, which in turn allows pro-apoptotic signals to dominate, leading to the release of proteins from the mitochondria and the activation of the apoptotic cascade. nih.gov For example, one study showed that an indole-based derivative, compound U2, led to a 43-fold increase in early apoptosis and a 111-fold increase in late apoptosis in cancer cells. nih.gov

Activation of Caspases: The activation of a family of proteases called caspases is a central event in apoptosis. Indole-based oxadiazoles (B1248032) have been shown to trigger apoptosis through the activation of effector caspases, such as caspase-3/7. nih.gov Once activated, these caspases execute the final stages of cell death by cleaving a variety of cellular substrates.

Cell Cycle Modulation

Cancer is characterized by uncontrolled cell proliferation, which results from a dysregulated cell cycle. Many indole derivatives exert their anticancer effects by causing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing. nih.gov

G1/S Phase Arrest: Some indole derivatives can induce cell cycle arrest at the G1/S transition. nih.govnih.govnih.gov This is often achieved by down-regulating the expression and activity of key proteins required for entry into the S phase, such as cyclin-dependent kinase 6 (CDK6) and CDK2. nih.govnih.gov For instance, Indole-3-carbinol (I3C) and its N-alkoxy derivatives have been shown to inhibit CDK6 gene expression and CDK2 enzymatic activity, leading to a G1 arrest in breast cancer cells. nih.govnih.gov

G2/M Phase Arrest: Other derivatives cause arrest in the G2/M phase of the cell cycle. rsc.org This is often linked to the disruption of the mitotic spindle, which is necessary for chromosome segregation. This effect is frequently observed with compounds that inhibit tubulin polymerization. rsc.org A study of an indole-triazole derivative (compound 9p) demonstrated that it significantly arrested HeLa cells at the G2/M phase in a dose-dependent manner, an effect coupled with its tubulin inhibition activity. rsc.org

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and are critical for forming the mitotic spindle during cell division. nih.govnih.gov Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment.

Binding to the Colchicine Site: Many indole-based compounds, including those with oxazole (B20620) or triazole moieties, function as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin. rsc.orgnih.govresearchgate.netmdpi.comnih.gov This binding prevents the assembly of tubulin dimers into microtubules. The disruption of the microtubule network interferes with mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govmdpi.com Molecular docking studies have consistently shown that the indole moiety and associated heterocyclic rings can fit effectively into the hydrophobic cavity of the colchicine-binding site. nih.govnih.gov

Antiproliferative Activity: The inhibition of tubulin polymerization by these compounds translates into potent antiproliferative activity against various human cancer cell lines. nih.govresearchgate.net For example, an indole-1,2,4-triazole derivative (compound 7i) was found to be a more potent tubulin inhibitor than the reference compound Combretastatin A-4 (CA-4). mdpi.com Another derivative, compound 21, exhibited significant antiproliferative activity with IC₅₀ values in the nanomolar range (22-56 nM) and an IC₅₀ for tubulin polymerization of 0.15 µM. nih.gov

Anticancer Activity of Indole Derivatives

| Compound Class | Cancer Cell Line | Mechanism | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Indole-based Bcl-2 Inhibitor (U2) | MCF-7, MDA-MB-231, A549 | Apoptosis Induction, G1/S Arrest | Sub-micromolar | nih.gov |

| Indole-1,2,4-triazole (7i) | Multiple | Tubulin Inhibition | 3.03 | mdpi.com |

| Indole-1,2,4-triazole (9p) | HeLa | G2/M Arrest, Tubulin Inhibition | 8.3 | rsc.org |

| Indole Derivative (21) | Multiple | Tubulin Inhibition | 0.15 | nih.gov |

Inhibition of Kinases or Other Signaling Proteins

Derivatives of the indole and oxindole (B195798) scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. nih.govresearchgate.neteurekaselect.com Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a significant target for therapeutic intervention.

One study highlighted an oxindole-based derivative, compound 5l , which demonstrated significant inhibitory action against both FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2). mdpi.com The compound exhibited remarkable percentage inhibition values of 92.59% for FLT3 and 87.71% for CDK2, with subsequent IC₅₀ values of 0.08 µM and 0.11 µM, respectively. mdpi.com This dual inhibitory activity suggests a potential for these compounds in the treatment of cancers where these kinases are overexpressed, such as acute myeloid leukemia and certain solid tumors. mdpi.com The structural basis for this inhibition lies in the compound's ability to fit into the ATP-binding pocket of the kinases, a mechanism shared by known inhibitors like sunitinib. mdpi.com

Furthermore, the broader class of indole derivatives has been extensively reviewed as a source of inhibitors for a multitude of kinases including PIM, CDK, TK, AKT, SRC, PI3K, PKD, and GSK. nih.govresearchgate.net For instance, substitutions at the 4th position of the indole ring have led to potent PI3K inhibitors, while modifications at the 2nd and 6th positions have yielded effective CDK5 inhibitors. nih.govresearchgate.net

Table 1: Kinase Inhibition by an Oxindole-Indole Derivative

| Compound | Target Kinase | % Inhibition | IC₅₀ (µM) | Reference |

| 5l | FLT3 | 92.59 | 0.08 | mdpi.com |

| 5l | CDK2 | 87.71 | 0.11 | mdpi.com |

Anti-Inflammatory and Analgesic Mechanisms

The anti-inflammatory properties of indole-oxazole and related derivatives are often attributed to their ability to interfere with the arachidonic acid cascade, a key pathway in the generation of inflammatory mediators.

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key players in inflammation and pain. A new series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. mdpi.comresearchgate.net Several of these compounds displayed significant inhibition of inflammation in carrageenan-induced paw edema assays. mdpi.com

Specifically, compounds S3 , S7 , and S14 from this series were identified as the most potent, with their anti-inflammatory effects being comparable to the reference drug indomethacin. mdpi.comresearchgate.net Further investigation into the mechanism revealed that compound S3 acts as a selective inhibitor of COX-2. mdpi.comresearchgate.net Molecular docking studies supported this finding, showing that the compound could bind effectively to the active site of the COX-2 enzyme. mdpi.comresearchgate.net The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. mdpi.com

Table 2: Anti-inflammatory Activity of Indole Acetohydrazide Derivatives

| Compound | % Inhibition (after 2h) | % Inhibition (after 3h) | Reference |

| S3 | 61.99 | 61.20 | mdpi.com |

| S7 | 61.47 | 62.24 | mdpi.com |

| S14 | 62.69 | 63.69 | mdpi.com |

| Indomethacin | 77.23 | 76.89 | mdpi.com |

Lipoxygenases (LOX) are another class of enzymes involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes. A series of novel indole derivatives were designed and evaluated for their ability to inhibit 5-LOX in rat peritoneal leukocytes. nih.gov Many of these compounds showed significant inhibitory potency, with four compounds (1m , 1s , 4a , and 6a ) exhibiting IC₅₀ values less than 1 µM, which is comparable to the reference drug Zileuton. nih.gov

Similarly, isoxazole (B147169) derivatives, which are structurally related to oxazoles, have been investigated for their 5-LOX inhibitory potential. nih.govplos.org In one study, a series of pyrimidine (B1678525) isoxazole derivatives were tested, with several compounds showing a dose-dependent inhibition of the 5-LOX pathway. nih.govplos.org Compound C6 was identified as the most potent, with a minimal IC₅₀ value, followed by compounds C5 and C3 . nih.govplos.org

Table 3: 5-LOX Inhibition by Isoxazole Derivatives

| Compound | IC₅₀ (µM) | Reference |

| C3 | 8.47 | nih.govplos.org |

| C5 | 10.48 | nih.govplos.org |

| C6 | Most potent in series | nih.govplos.org |

Secretory phospholipase A2 (sPLA2) is an enzyme that plays a crucial role in the upstream regulation of inflammation by releasing arachidonic acid from cell membranes. nih.gov A series of novel indole-containing isoxazole derivatives were synthesized and showed significant sPLA2 inhibitory activity in both in vitro and in vivo studies. nih.gov Among the tested compounds, 10o was found to be the most potent sPLA2 inhibitor, with its activity being comparable to or greater than the positive control, ursolic acid. nih.gov The inhibitory potential of these compounds underscores their promise as therapeutic agents for various inflammatory disorders. nih.gov In silico studies have suggested that these derivatives can effectively bind to key amino acid residues in the active site of sPLA2, such as HIS-47, TYR-51, and ASP-48, which is crucial for their inhibitory effect. researchgate.net

Anti-Viral Activity at the Cellular and Molecular Level

The indole scaffold is a key component in several antiviral drugs, and its derivatives continue to be explored for new therapeutic applications. nih.gov

Human Immunodeficiency Virus-1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for the replication of the virus and a major target for antiretroviral therapy. nih.gov While some indole derivatives, like delavirdine, are known RT inhibitors, recent research has also focused on oxazole-containing compounds. nih.gov

A study identified a series of oxazole-benzenesulfonamides that inhibit HIV-1 replication. nih.gov These compounds, including C7 , C8 , and C9 , were found to act through a novel mechanism. Instead of directly inhibiting the enzymatic activity of RT, they disrupt the crucial interaction between HIV-1 RT and a cellular protein, eukaryotic translation elongation factor 1A (eEF1A). nih.gov This disruption effectively halts the reverse transcription process within the cell and is potent against both wild-type and non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant strains of HIV-1. nih.gov

Separately, a series of heterocycle-containing oxindoles were synthesized and evaluated for their anti-HIV activity. researchgate.net Some of these analogs demonstrated potent inhibitory effects against both wild-type HIV and a number of drug-resistant mutant viruses, indicating their potential as broad-spectrum anti-HIV agents. researchgate.net

Inhibition of Viral Replication Pathways

The indole nucleus is a prominent scaffold in compounds exhibiting a wide array of biological activities, including antiviral effects. Various derivatives have been investigated for their ability to inhibit the replication of different viruses. For instance, certain 3-oxindole derivatives have been identified as potent inhibitors of HIV-1, acting by specifically targeting the Tat-mediated viral transcription process. nih.gov One study highlighted a methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-3-oxindole-2-carboxylate derivative, which demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.4578 μM against HIV-1 infection. nih.gov

Furthermore, other research has explored indole derivatives against other viruses. A specific indol-3-carboxylic acid derivative, 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, was found to completely inhibit the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. actanaturae.runih.gov This compound achieved a half-maximal inhibitory concentration (IC₅₀) of 1.84 μM. actanaturae.ru Additionally, a series of 3-alkynyl-5-aryl-7-aza-indoles have shown broad-spectrum antiviral activity against Respiratory Syncytial Virus (RSV) and SARS-CoV-2, with some compounds active in the low micromolar range. frontiersin.org

While these findings underscore the potential of the broader indole family as a source of antiviral agents that interfere with viral replication, specific studies detailing the inhibition of viral replication pathways directly by 1H-Indole, 3-(2-ethyl-5-oxazolyl)- or its close derivatives were not prominent in the reviewed literature. The established activity of related scaffolds, however, suggests a potential avenue for future investigation into the antiviral mechanisms of this specific compound class.

Antioxidant Mechanisms

The antioxidant capabilities of chemical compounds are critical to their potential therapeutic value, primarily through their action on reactive oxygen species (ROS). The mechanisms for indole derivatives often involve pathways such as direct free radical scavenging and the chelation of metal ions that can catalyze oxidative reactions.

The indole nucleus is recognized for its hydrogen-donating ability, which allows it to scavenge free radicals and terminate oxidative chain reactions. This capacity is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, where the reduction of the stable DPPH radical is measured spectrophotometrically. amegroups.cnmdpi.com

Studies on various indole derivatives have demonstrated this potential. For example, a series of 3-substituted-2-oxindoles showed moderate to good antioxidant activity in the DPPH assay. nih.gov Specifically, 5-fluoro and 5-methyl substituted 3-hydroxy-3-substituted oxindoles displayed significant, concentration-dependent radical scavenging. nih.gov Similarly, research on diindolylmethane (DIM) derivatives confirmed their potent radical scavenging activity, with some methoxy-substituted compounds showing higher potency than Vitamin E. amegroups.cn Although direct experimental data on the free radical scavenging activity of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- specifically is not detailed in the available literature, the inherent electronic properties of the indole ring suggest that it likely contributes to antioxidant effects through this pathway.

Another key antioxidant mechanism is the chelation of transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), which are known to participate in the Fenton and Haber-Weiss reactions, leading to the generation of highly destructive hydroxyl radicals. Compounds that can sequester these metal ions prevent them from catalyzing oxidative damage.

The structure of 1H-Indole, 3-(2-ethyl-5-oxazolyl)-, containing multiple heteroatoms (nitrogen and oxygen), provides potential coordination sites for metal ions. Research into related heterocyclic structures supports this hypothesis. For instance, a novel ligand derived from thiobarbituric acid and indole was synthesized and shown to form stable chelate complexes with Co(II), Ni(II), Cu(II), Zn(II), and Au(III) ions. ugm.ac.id Other studies have specifically designed and synthesized tris-indole derivatives as potential iron chelators. researchgate.net The ability of the indole scaffold to be incorporated into multidentate ligands capable of forming stable complexes with metal ions is well-documented. researchgate.netnih.gov This suggests that metal chelation is a plausible mechanism by which 1H-Indole, 3-(2-ethyl-5-oxazolyl)- and its derivatives may exert antioxidant effects, although direct experimental validation is required.

Enzyme Inhibition Studies beyond Anti-inflammatory/Antiviral Contexts

Derivatives of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- have been investigated for their inhibitory activity against various enzymes critical to disease pathways beyond inflammation and viral infections. Notable targets include IMPDH and Pks13.

Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. Its inhibition leads to the depletion of this vital nucleotide pool, making it an attractive target for immunosuppressive and anticancer therapies. A series of 3-(oxazolyl-5-yl) indoles have been designed and identified as potent inhibitors of human IMPDH2. The oxazole ring in these compounds serves as a key interaction moiety within the enzyme's active site. The table below presents the inhibitory concentrations for selected indole-based IMPDH inhibitors.

Table 1: Inhibitory Activity of Selected Indole Derivatives against IMPDH

| Compound | Structure | Target | IC₅₀ (nM) |

| Compound A | 3-(Oxazol-5-yl) indole urea (B33335) derivative | hIMPDH2 | 7 |

| Compound B | N-Methyl-3-(oxazol-5-yl) indole urea derivative | hIMPDH2 | 10 |

| Compound C | 3-(Oxazol-5-yl) indole thiourea (B124793) derivative | hIMPDH2 | 23 |

Data compiled from studies on 3-(oxazolyl-5-yl) indole derivatives.

Polyketide synthase 13 (Pks13) is an essential enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids, a unique and critical component of the mycobacterial cell wall. Inhibition of Pks13 represents a promising strategy for developing new anti-tubercular agents.

Structure-based drug design has led to the development of N-aryl and N-phenyl indole derivatives as potent Pks13 inhibitors. berkeley.edunih.govresearchgate.netmdpi.com These compounds target the thioesterase (TE) domain of Pks13. mdpi.com One notable study identified an N-aryl indole derivative, Compound 44 , which exhibited high potency against the Mtb H37Rv strain with a minimum inhibitory concentration (MIC) of 0.07 μM. nih.gov Further structure-activity relationship (SAR) studies on N-phenylindole derivatives led to the discovery of compounds with MIC values as low as 0.0625 µg/mL. mdpi.com These findings validate that targeting Pks13 with indole-based scaffolds is a viable strategy for the development of novel anti-tubercular drugs. berkeley.edumdpi.com

Receptor Interaction and Modulation (In Vitro/Cellular)

Serotonin (B10506) Receptor (e.g., 5-HT2C) Antagonism

No published studies were found that investigate the antagonistic activity of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- or its derivatives on the 5-HT2C receptor.

Cannabinoid Receptor (e.g., CB1) Allosteric Modulation

There is no available research detailing the allosteric modulation of the CB1 receptor by 1H-Indole, 3-(2-ethyl-5-oxazolyl)- or its derivatives.

Q & A

Q. What are the common synthetic routes for preparing 1H-Indole, 3-(2-ethyl-5-oxazolyl)- and its analogues?

The compound can be synthesized via multi-step reactions involving indole and oxazole precursors. For example:

- Cu-catalyzed cycloaddition : A method similar to the synthesis of 3-(2-(4-methoxyphenyl)-1H-triazol-1-yl)ethyl-indole derivatives involves CuI-catalyzed azide-alkyne cycloaddition (CuAAC) under nitrogen, yielding oxazole-linked indoles with moderate efficiency (~30% yield) .

- Oxadiazole ring formation : Condensation reactions using hydroxylamine hydrochloride and aldehydes (e.g., 1H-indole-3-carboxaldehyde) under reflux in aqueous ethanol or PEG solvents are standard for oxazole/oxadiazole ring formation .

- Key considerations : Optimize reaction time, solvent polarity (e.g., PEG-400/DMF mixtures), and catalyst loading to improve yields .

Q. How are indole-oxazole derivatives characterized structurally?

Standard techniques include:

- NMR spectroscopy : 1H and 13C NMR are critical for confirming substituent positions (e.g., δ 8.62 ppm for triazole protons in indole derivatives) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns (e.g., FAB-HRMS m/z 335.1512 [M+H]+) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, even for macromolecules with twinned or high-resolution data .

Q. What safety protocols are recommended for handling this compound?

- Protective equipment : Gloves and safety goggles are mandatory due to potential irritant properties of structurally similar oxadiazoles .

- Stability : Store in inert atmospheres (N2 or Ar) to prevent oxidation of the indole or oxazole moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of indole-oxazole derivatives?

- Comparative SAR studies : Systematically vary substituents (e.g., ethyl vs. methyl groups on the oxazole) and evaluate 5-LOX inhibition or anticancer activity using standardized assays (e.g., IC50 measurements) .

- Statistical validation : Use ANOVA or t-tests to assess significance of activity differences across derivatives. For example, substituents at the indole C5 position may enhance 5-LOX inhibition .

Q. What experimental design is optimal for assessing enzyme inhibition mechanisms?

- Kinetic assays : Perform time-dependent inhibition studies (e.g., pre-incubation with 5-LOX) to distinguish competitive vs. non-competitive mechanisms .

- Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions between the oxazole-indole scaffold and enzyme active sites, validated by mutagenesis .

Q. How can low synthetic yields be addressed in CuAAC reactions for indole-oxazole derivatives?

- Catalyst optimization : Screen alternative Cu sources (e.g., CuBr vs. CuI) and ligands (e.g., TBTA) to enhance regioselectivity and yield .

- Solvent effects : Test polar aprotic solvents (e.g., DMF vs. DMSO) to improve azide-alkyne reactivity .

Q. What strategies are effective for resolving overlapping signals in NMR spectra of indole-oxazole hybrids?

- 2D NMR techniques : Use HSQC and HMBC to assign quaternary carbons and proton-proton correlations, particularly for crowded aromatic regions .

- Dynamic NMR : Analyze temperature-dependent spectra to resolve conformational exchange in flexible substituents (e.g., ethyl groups) .

Q. How can crystallographic data quality be improved for indole-oxazole derivatives?

- Data collection : Use synchrotron radiation for small, weakly diffracting crystals. SHELXD or SHELXE are robust for phase determination in challenging cases .

- Twinned data refinement : Apply the TwinRotMat option in SHELXL to model twinning fractions and improve R-factors .

Methodological Guidance

Designing a structure-activity relationship (SAR) study :

- Step 1 : Synthesize a library of derivatives with systematic substitutions (e.g., oxazole C2 ethyl → methyl, indole C5 halogenation) .

- Step 2 : Screen against target enzymes (e.g., 5-LOX) using fluorometric or colorimetric assays. Include positive controls (e.g., zileuton for 5-LOX) .

- Step 3 : Correlate activity trends with electronic (Hammett σ) or steric (Taft Es) parameters using multivariate regression .

Troubleshooting poor biological activity in vitro :

- Check membrane permeability : Use logP calculations (e.g., XLogP3) or Caco-2 cell assays to assess bioavailability .

- Metabolic stability : Perform microsomal incubation studies (e.g., liver microsomes) to identify rapid degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。